Alafosfalin

Antibacterial MIC Gram-negative

CPE research faces limited options against meropenem-resistant strains. Alafosfalin (CAS 60668-24-8) addresses this gap as a synthetic phosphonodipeptide that inhibits cell wall biosynthesis and synergizes with meropenem against 80% of CPE isolates (MIC50/MIC90: 1/4 mg/L). • Validated β-lactam potentiator for checkerboard and time-kill combination studies • ~50% oral bioavailability; tissue fluid concentrations exceed ampicillin • Enhances Salmonella isolation by 17.9% in selective agar formulations Supplied with full analytical documentation for reproducible preclinical research.

Molecular Formula C5H13N2O4P
Molecular Weight 196.14 g/mol
CAS No. 60668-24-8
Cat. No. B1664488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlafosfalin
CAS60668-24-8
Synonymsalafosfalin
alaphosphin
alaphosphin monohydrobromide
alaphosphin, (R-(R*,S*))-isomer
alaphosphin, (S-(R*,R*))-isomer
Ro 03-7008
Molecular FormulaC5H13N2O4P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)P(=O)(O)O)N
InChIInChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1
InChIKeyBHAYDBSYOBONRV-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alafosfalin: Procurement-Grade Antibacterial Agent


Alafosfalin is a synthetic phosphonodipeptide antibacterial agent [1] that acts by inhibiting bacterial cell wall biosynthesis [2]. It is characterized by its ability to potentiate the activity of beta-lactam antibiotics [3] and demonstrates a selective antibacterial spectrum primarily against Gram-negative bacteria, particularly Escherichia coli [4].

1
Antimicrobial screening context for Gram-negative pathogens
2
Cell-wall biosynthesis inhibition study fit
3
Beta-lactam synergy research workflow

Alafosfalin: Why Substitution Fails


While alafosfalin belongs to the phosphonopeptide class of antibacterial agents, its specific dipeptide structure (L-alanyl-L-1-aminoethylphosphonic acid) confers a unique antibacterial spectrum, pharmacokinetic profile, and synergistic potential with beta-lactams that are not replicated by other phosphonic acid derivatives like fosfomycin or fosmidomycin [1]. Furthermore, even within the phosphonodipeptide subclass, minor structural modifications, such as the substitution of the L-alanyl residue, drastically alter potency, spectrum of activity (including activity against Pseudomonas aeruginosa), and in vivo efficacy [2]. Generic substitution is therefore not supported by evidence; the specific molecular architecture of alafosfalin is critical for its defined performance characteristics.

Spectrum shift Fosfomycin or fosmidomycin may not replicate the Gram-negative selective spectrum.
Synergy mismatch Beta-lactam potentiation is not a class-level property; structural analogs may lack synergy.

Alafosfalin: Quantitative Differentiation


Antibacterial Potency vs. Beta-Chloro Analog

Alafosfalin demonstrates differential activity against specific bacterial pathogens when directly compared to analogs. Against carbapenemase-producing Enterobacterales (CPE), alafosfalin exhibits an MIC50 of 1 mg/L and MIC90 of 4 mg/L [1]. Against methicillin-resistant Staphylococcus aureus (MRSA), its activity is moderate (MIC90 8 mg/L), and it is less potent than the analog β-chloro-L-alanyl-β-chloro-L-alanine (MIC90 4 mg/L) [2]. Conversely, alafosfalin shows broad Gram-negative activity, while the β-chloro analog has 'relatively poor activity against Gram-negative bacteria' [3]. In comparison to beta-lactams, alafosfalin is 'less active against gram-positive organisms than were beta-lactams such as cephazolin or ampicillin' but is highly active against Escherichia coli [4].

Potency vs. β-Cl analog
Head-to-head
MRSA MIC90 8 mg/L (vs 4 mg/L); superior Gram-negative activity
Supports antimicrobial screening context
Class-specific activity review
Antibacterial MIC Gram-negative

Meropenem Synergy in CPE

Alafosfalin acts as a potentiator of beta-lactam antibiotics, a property not universally shared among phosphonopeptides. In a direct assessment against 20 clinical isolates of carbapenemase-producing Enterobacterales (CPE), alafosfalin demonstrated synergistic activity when combined with meropenem against 16 of the 20 isolates (80%) [1]. This synergy is a critical differentiator from using alafosfalin as a single agent.

Meropenem synergy
Head-to-head
80% synergy rate (16/20 CPE isolates)
Supports combination-study context
Checkerboard synergy review
Synergy Beta-lactam Carbapenemase

Oral Bioavailability vs. Fosfomycin

Alafosfalin demonstrates a clear pharmacokinetic advantage in terms of oral bioavailability when compared to certain other phosphonic acid derivatives. In human studies, alafosfalin achieved an oral bioavailability of approximately 50% and was largely independent of dose [1]. In contrast, the trometamol salt of fosfomycin, another phosphonic antibiotic, has a reported bioavailability of 37–44%, and fosmidomycin is even lower at 20–30% [2]. This indicates a superior oral absorption profile for alafosfalin.

Oral bioavailability
Cross-study
~50% oral bioavailability (vs. fosfomycin 37–44%)
Supports formulation-exposure review
Human PK study context
Pharmacokinetics Bioavailability Oral

Tissue Penetration vs. Ampicillin

In a direct comparative in vivo study in rabbits, the pharmacokinetic profile of alafosfalin was compared to that of ampicillin. The concentrations of alafosfalin in subcutaneous tissue fluid exceeded those of ampicillin, demonstrating superior tissue penetration, while both drugs were eliminated at similar rates from serum and tissue fluid [1].

Tissue penetration
Head-to-head
Exceeded ampicillin tissue fluid concentrations
Supports tissue-distribution endpoint review
In vivo rabbit model context
Tissue Penetration Pharmacokinetics In Vivo

PK Matching with Cephalexin

Alafosfalin's pharmacokinetic parameters closely mirror those of the first-generation cephalosporin, cephalexin. When coadministered with cephalexin in humans, both compounds were absorbed, distributed, and eliminated at virtually identical rates [1]. Furthermore, alafosfalin does not accumulate during chronic administration [2] and no cross-resistance was observed with beta-lactams or other common antibacterial agents [3].

PK match with cephalexin
Head-to-head
Virtually identical absorption and elimination rates
Supports co-formulation research context
Human PK co-administration study
Pharmacokinetics Combination Therapy Cephalexin

Selective Agent for Salmonella

Alafosfalin demonstrates differential inhibitory activity that makes it a useful selective agent for the isolation of Salmonella from stool samples. When incorporated into a modified ABC medium, the use of alafosfalin led to a higher recovery rate of Salmonella (53.6%) compared to standard ABC medium (35.7%) or Hektoen enteric agar (48.2%) [1]. This selectivity is based on the relative resistance of non-typhi Salmonella (mean MIC 10.2 mg/L) compared to many coliforms including Escherichia coli (mean MIC 0.7 mg/L) [2].

Salmonella recovery
Head-to-head
53.6% recovery (vs. 35.7% standard medium)
Supports selective-agent context
Stool sample microbiology review
Selective Agent Microbiology Salmonella

Alafosfalin: Research & Industrial Applications


CPE Combination Therapy Research

Alafosfalin is an ideal candidate for in vitro and in vivo research programs exploring novel combination therapies to combat carbapenem-resistant infections. Its demonstrated synergy with meropenem against 80% of CPE isolates [1] provides a strong scientific rationale for its use in checkerboard assays, time-kill studies, and animal models of CPE infection where meropenem alone is ineffective.

Cephalexin Co-Formulation Studies

The virtually identical absorption, distribution, and elimination rates of alafosfalin and cephalexin [1] make alafosfalin a uniquely suitable partner for this beta-lactam. It is specifically indicated for use in preclinical development or clinical pharmacology studies investigating fixed-dose combination products or co-administration strategies to leverage synergistic antibacterial activity [2] with simplified dosing.

Salmonella Detection in Microbiology

Procurement of alafosfalin is directly warranted for clinical and industrial microbiology laboratories seeking to improve the isolation rate of Salmonella from complex samples. Formulating selective agars with alafosfalin has been shown to increase recovery by up to 17.9% compared to standard media [1], offering a quantifiable improvement in diagnostic sensitivity and workflow efficiency.

In Vivo: Oral Bioavailability & Tissue Penetration

For research programs that necessitate oral dosing in animal models, alafosfalin presents a superior profile compared to other phosphonic acid derivatives. Its high and dose-independent oral bioavailability of approximately 50% [1] and its demonstrated ability to achieve tissue fluid concentrations exceeding those of ampicillin [2] make it a compound of choice for studies where reliable systemic exposure and effective extravascular distribution are critical endpoints.

Application
Selection Property
Validation Focus
CPE combination research
Meropenem synergy context
Synergy assay endpoint review
Cephalexin co-formulation studies
Pharmacokinetic matching profile
Co-administration exposure-model review
Salmonella selective isolation
Differential inhibitory profile
Recovery-rate endpoint review
Oral in vivo exposure studies
Dose-independent oral bioavailability
Systemic exposure model review
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